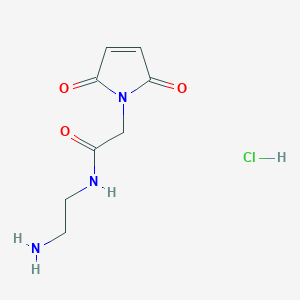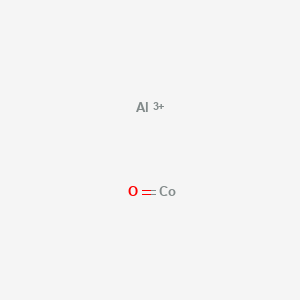
Aluminium(3+) oxocobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium(3+) oxocobalt is a compound that combines aluminium and cobalt in a specific oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, catalysis, and electronics. The combination of aluminium and cobalt can lead to materials with enhanced mechanical, thermal, and electrical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium(3+) oxocobalt can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of aluminium nitrate and cobalt nitrate in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale co-precipitation processes. The reactants are mixed in large reactors, and the precipitate is continuously filtered and washed. The final product is obtained through calcination at high temperatures to ensure the formation of the desired crystalline structure.
Análisis De Reacciones Químicas
Types of Reactions: Aluminium(3+) oxocobalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents like sodium borohydride can reduce this compound to lower oxidation state compounds.
Substitution: Substitution reactions can occur with ligands such as ammonia or phosphines, leading to the formation of new coordination complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of aluminium and cobalt, while reduction reactions may produce metallic aluminium and cobalt.
Aplicaciones Científicas De Investigación
Aluminium(3+) oxocobalt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of advanced materials with enhanced mechanical and thermal properties, such as coatings and composites.
Mecanismo De Acción
The mechanism by which aluminium(3+) oxocobalt exerts its effects involves interactions at the molecular level. The compound can act as a catalyst by providing active sites for chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
- Aluminium(3+) oxide
- Cobalt(3+) oxide
- Aluminium-cobalt alloys
Comparison: Aluminium(3+) oxocobalt is unique due to the combination of aluminium and cobalt in a specific oxidation state, which imparts distinct properties not found in the individual oxides or alloys. For example, the compound may exhibit enhanced catalytic activity or improved thermal stability compared to aluminium(3+) oxide or cobalt(3+) oxide alone.
Propiedades
Fórmula molecular |
AlCoO+3 |
|---|---|
Peso molecular |
101.914 g/mol |
Nombre IUPAC |
aluminum;oxocobalt |
InChI |
InChI=1S/Al.Co.O/q+3;; |
Clave InChI |
ZJUTYTJBRJUTBE-UHFFFAOYSA-N |
SMILES canónico |
O=[Co].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


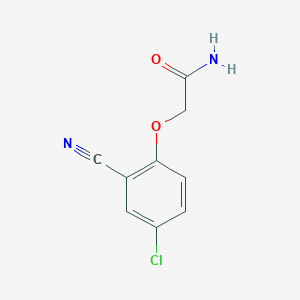
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
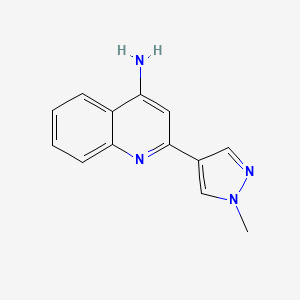
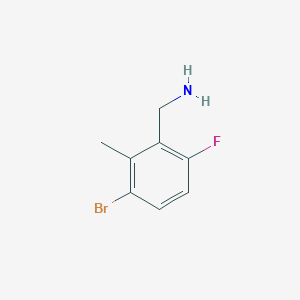
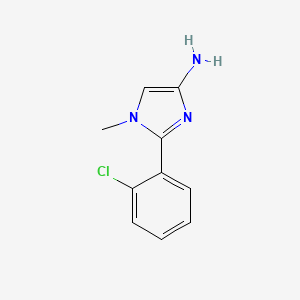
![N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11733671.png)
![(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733676.png)
![butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
![[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B11733686.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B11733687.png)
![3-[4-(cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B11733691.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733693.png)
